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Abstract
Succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged from its

traditional role in mitochondrial bioenergetics to become a critical signaling molecule in a host

of physiological and pathological processes. This technical guide provides a comprehensive

overview of the multifaceted biological functions of succinate, with a particular focus on its roles

in cellular metabolism, signal transduction, and the pathogenesis of inflammatory diseases,

ischemia-reperfusion injury, and cancer. Detailed experimental protocols for the quantification

of succinate, measurement of succinate dehydrogenase activity, and assessment of succinate-

induced signaling are provided, alongside a compilation of quantitative data on succinate levels

in various disease states. This document aims to equip researchers, scientists, and drug

development professionals with the foundational knowledge and practical methodologies to

investigate the burgeoning field of succinate signaling and explore its therapeutic potential.

Introduction
Succinate is a dicarboxylic acid that plays a central role in cellular metabolism as a key

component of the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle.[1][2] This cycle

is the final common pathway for the oxidation of carbohydrates, fats, and proteins, generating

reducing equivalents in the form of NADH and FADH2 for the production of ATP through

oxidative phosphorylation.[3][4][5] For decades, the function of succinate was thought to be

confined to its role as a metabolic intermediate within the mitochondria. However, a paradigm
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shift has occurred in recent years with the discovery of succinate's extracellular signaling

functions and its ability to act as an intracellular signaling molecule, particularly under

conditions of cellular stress.[6]

This guide will delve into the dual roles of succinate, first as a fundamental metabolic

intermediate and second as a potent signaling molecule. We will explore the enzymatic

reactions it participates in, its transport across mitochondrial and cellular membranes, and its

accumulation in various pathological conditions. Furthermore, we will dissect the signaling

pathways it activates, including the G-protein coupled receptor SUCNR1 and the hypoxia-

inducible factor-1α (HIF-1α) pathway. By providing a detailed understanding of the biological

roles of succinate, supported by quantitative data and experimental protocols, this document

serves as a valuable resource for the scientific community engaged in metabolic research and

drug discovery.

Succinate as a Metabolic Intermediate: The Krebs
Cycle
The Krebs cycle is a series of eight enzymatic reactions that occur in the mitochondrial matrix,

representing a central hub of cellular metabolism.[7][8] Succinate is a key four-carbon

intermediate in this cycle, formed from succinyl-CoA and converted to fumarate.

The Role of Succinate in the Krebs Cycle
Succinate is generated from succinyl-CoA by the enzyme succinyl-CoA synthetase in a reaction

that is coupled to the substrate-level phosphorylation of GDP to GTP (or ADP to ATP in some

isoforms).[2] The subsequent oxidation of succinate to fumarate is catalyzed by succinate

dehydrogenase (SDH), also known as Complex II of the electron transport chain.[3] This

reaction is unique as it is the only enzyme that participates in both the Krebs cycle and the

electron transport chain.[3] During this oxidation, FAD is reduced to FADH2, which then

donates its electrons directly to the electron transport chain, contributing to the generation of

the proton motive force for ATP synthesis.[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 15 Tech Support

https://www.oncotarget.com/article/17734/text/
https://praxilabs.com/en/blog/2023/01/02/krebs-cycle/
https://bio.libretexts.org/Bookshelves/Introductory_and_General_Biology/Introductory_Biology_(CK-12)/02%3A_Cell_Biology/2.28%3A_Krebs_Cycle
https://pubmed.ncbi.nlm.nih.gov/31735641/
https://www.expii.com/t/krebs-cycle-citric-acid-cycle-steps-diagram-10137
https://www.expii.com/t/krebs-cycle-citric-acid-cycle-steps-diagram-10137
https://www.expii.com/t/krebs-cycle-citric-acid-cycle-steps-diagram-10137
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1222723?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pyruvate Acetyl_CoAPyruvate Dehydrogenase CitrateCitrate Synthase

IsocitrateAconitase Alpha_Ketoglutarate

Isocitrate
Dehydrogenase Succinyl_CoA

α-Ketoglutarate
Dehydrogenase Succinate

Succinyl-CoA
Synthetase Fumarate

Succinate
Dehydrogenase (SDH) MalateFumarase

Oxaloacetate

Malate
Dehydrogenase

Click to download full resolution via product page

The Krebs Cycle, highlighting the central position of succinate.

Succinate as a Signaling Molecule
Beyond its metabolic function, succinate acts as a signaling molecule, both intracellularly and

extracellularly, particularly when its levels are elevated due to metabolic stress, such as

hypoxia, ischemia, and inflammation.[6]

Intracellular Signaling: HIF-1α Stabilization
Under normoxic conditions, the transcription factor hypoxia-inducible factor-1α (HIF-1α) is

continuously degraded. This process is initiated by the hydroxylation of proline residues on

HIF-1α by prolyl hydroxylases (PHDs), which requires oxygen and α-ketoglutarate as co-

substrates.[9][10][11] Hydroxylated HIF-1α is then recognized by the von Hippel-Lindau (VHL)

E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent proteasomal

degradation.[9][12]

During hypoxia or in the presence of high levels of succinate, PHD activity is inhibited.

Succinate competes with α-ketoglutarate for binding to the active site of PHDs, thereby

preventing HIF-1α hydroxylation and subsequent degradation.[9][13] This leads to the

stabilization and accumulation of HIF-1α, which then translocates to the nucleus, dimerizes

with HIF-1β, and activates the transcription of a wide range of genes involved in angiogenesis,

glycolysis, and cell survival.[10][12]
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Succinate-mediated stabilization of HIF-1α.

Extracellular Signaling: The SUCNR1 Receptor
Succinate can be released from cells under conditions of stress and acts as a ligand for the G-

protein coupled receptor SUCNR1 (also known as GPR91).[14][15][16] SUCNR1 is expressed

on a variety of cell types, including immune cells, platelets, and cells in the kidney, liver, and

heart.[17] Activation of SUCNR1 by succinate can trigger diverse downstream signaling

cascades, primarily through Gαi and Gαq proteins.[17]
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This signaling can lead to a range of cellular responses, including the modulation of

inflammation, regulation of blood pressure, and stimulation of cell migration and proliferation.

[18][19] The specific outcome of SUCNR1 activation is context-dependent, varying with the cell

type and the surrounding microenvironment.[17]
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Extracellular succinate signaling via the SUCNR1 receptor.
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Succinate in Pathological Conditions
The accumulation of succinate is a hallmark of several pathological states, where it contributes

to disease progression through its signaling functions.

Inflammation
In inflammatory conditions such as inflammatory bowel disease (IBD) and rheumatoid arthritis,

succinate levels are elevated in inflamed tissues and bodily fluids.[1][20][21] This accumulation

is driven by metabolic reprogramming in immune cells, particularly macrophages.[9]

Extracellular succinate can act as a pro-inflammatory signal by activating SUCNR1 on immune

cells, leading to the production of inflammatory cytokines like IL-1β.[9] Intracellularly, succinate

stabilizes HIF-1α, further promoting a pro-inflammatory phenotype.[21]

Ischemia-Reperfusion Injury
During ischemia, the lack of oxygen leads to a reversal of the succinate dehydrogenase

reaction, causing a massive accumulation of succinate.[3] Upon reperfusion, the sudden

reintroduction of oxygen leads to the rapid oxidation of this accumulated succinate by SDH.

This results in a burst of reactive oxygen species (ROS) production, primarily through reverse

electron transport at Complex I of the electron transport chain, which is a major contributor to

reperfusion injury.[3]

Cancer
In the context of cancer, succinate has been termed an "oncometabolite."[6][22] Mutations in

the genes encoding subunits of SDH are associated with certain hereditary cancers, such as

paragangliomas and pheochromocytomas, and lead to the accumulation of succinate.[6][22]

This succinate accumulation drives tumorigenesis through the stabilization of HIF-1α, which

promotes angiogenesis and a metabolic shift towards glycolysis (the Warburg effect).[22]

Furthermore, extracellular succinate in the tumor microenvironment can promote cancer cell

migration, invasion, and metastasis through SUCNR1 signaling.[2]

Quantitative Data on Succinate Levels
The following tables summarize reported concentrations of succinate in various pathological

conditions compared to healthy controls.
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Condition Tissue/Fluid
Succinate
Concentration
(Control)

Succinate
Concentration
(Pathological)

Reference(s)

Inflammatory

Bowel Disease
Fecal 1-3 µM 5-8 mM [1][14]

Ischemic Stroke
Brain Tissue

(Rat)
~0.36 µM

~3.28 µM (after

OGD)
[3]

Lung Cancer Serum ~10 µM ~40 µM [23]

Head and Neck

Cancer
Plasma Undetectable Elevated [4]

Prostate Cancer Intracellular Lower
Higher in PTEN

negative cells
[24]

Note: Concentrations can vary significantly based on the specific study, measurement

technique, and sample type.

Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of

succinate.

Measurement of Succinate Concentration (Colorimetric
Assay)
This protocol is a general guideline based on commercially available kits.

Principle: Succinate concentration is determined by a coupled enzyme reaction that results in a

colorimetric product, which can be measured spectrophotometrically.

Materials:

Succinate Assay Kit (containing Assay Buffer, Enzyme Mix, Developer, and Succinate

Standard)
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96-well clear flat-bottom plate

Microplate reader capable of measuring absorbance at 450 nm

Sample homogenization buffer (e.g., ice-cold PBS)

Homogenizer

Procedure:

Sample Preparation:

Tissues: Homogenize ~10 mg of tissue in 100 µL of ice-cold assay buffer.

Cells: Resuspend 1-5 x 10^6 cells in 100 µL of ice-cold assay buffer and homogenize.

Centrifuge the homogenate at 10,000 x g for 5-10 minutes at 4°C to remove insoluble

material.

Collect the supernatant for the assay.

Standard Curve Preparation:

Prepare a series of succinate standards (e.g., 0, 2, 4, 6, 8, 10 nmol/well) in a 96-well plate

according to the kit instructions.

Adjust the volume of each standard to 50 µL with assay buffer.

Assay:

Add 1-50 µL of the prepared sample supernatant to duplicate wells of the 96-well plate.

Adjust the volume of each sample well to 50 µL with assay buffer.

Prepare a reaction mix containing the enzyme mix and developer according to the kit

protocol.

Add 50 µL of the reaction mix to each well containing the standards and samples.
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Incubate the plate for 30 minutes at 37°C, protected from light.

Measure the absorbance at 450 nm using a microplate reader.

Calculation:

Subtract the absorbance of the 0 nmol/well standard (blank) from all other readings.

Plot the standard curve of absorbance versus nmol of succinate.

Determine the amount of succinate in the samples from the standard curve.

Measurement of Succinate Dehydrogenase (SDH)
Activity (Spectrophotometric Assay)
This protocol is a general guideline based on commercially available kits.

Principle: SDH activity is measured by the reduction of a chromogenic electron acceptor, such

as 2,6-dichlorophenolindophenol (DCPIP), which is monitored as a decrease in absorbance.

Materials:

SDH Activity Assay Kit (containing Assay Buffer, Substrate, and Electron Acceptor Probe)

96-well clear flat-bottom plate

Microplate reader capable of kinetic measurements at 600 nm

Sample homogenization buffer (e.g., ice-cold SDH Assay Buffer)

Homogenizer

Procedure:

Sample Preparation:

Homogenize tissue or cells in ice-cold SDH Assay Buffer as described in section 6.1.

Centrifuge and collect the supernatant.
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Assay:

Add 5-50 µL of the sample supernatant to duplicate wells of a 96-well plate.

Adjust the volume to 50 µL with SDH Assay Buffer.

Prepare a reaction mix containing the SDH substrate and electron acceptor probe

according to the kit instructions.

Add 50 µL of the reaction mix to each sample well.

Immediately measure the absorbance at 600 nm in kinetic mode at 25°C for 10-30

minutes, taking readings every 30-60 seconds.

Calculation:

Choose two time points in the linear phase of the reaction.

Calculate the change in absorbance per minute (ΔA/min).

Calculate the SDH activity using the extinction coefficient of the electron acceptor provided

in the kit manual.

Detection of HIF-1α Stabilization (Western Blot)
Principle: Western blotting is used to detect the levels of HIF-1α protein in cell or tissue lysates.

Increased levels of HIF-1α indicate its stabilization.

Materials:

Cells or tissues of interest

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibody against HIF-1α

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Sample Preparation:

Treat cells with succinate or under hypoxic conditions (e.g., 1% O2) for the desired time.

Include a normoxic, untreated control.

Lyse cells or homogenized tissue in ice-cold lysis buffer.

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

Collect the supernatant and determine the protein concentration using a BCA assay.

SDS-PAGE and Transfer:

Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.

Run the gel to separate the proteins by size.

Transfer the proteins to a PVDF membrane.

Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

Wash the membrane three times with TBST.
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Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane three times with TBST.

Detection:

Incubate the membrane with a chemiluminescent substrate.

Capture the signal using an imaging system.

Analyze the band intensities to determine the relative levels of HIF-1α. A loading control

(e.g., β-actin or GAPDH) should be used for normalization.

Conclusion and Future Directions
Succinate has unequivocally transitioned from a simple metabolic intermediate to a complex

signaling molecule with profound implications for human health and disease. Its ability to link

cellular metabolism to gene expression and intercellular communication highlights the intricate

regulatory networks that govern cellular function. The accumulation of succinate in pathological

states such as inflammation, ischemia, and cancer underscores its potential as both a

biomarker and a therapeutic target.

The methodologies and data presented in this guide provide a solid foundation for further

investigation into the roles of succinate. Future research should focus on elucidating the

precise mechanisms of succinate transport and release, the tissue-specific and context-

dependent effects of SUCNR1 activation, and the full spectrum of genes regulated by

succinate-induced HIF-1α stabilization. Furthermore, the development of specific inhibitors of

succinate production, transport, or signaling holds great promise for novel therapeutic

interventions in a wide range of diseases. The continued exploration of succinate's multifaceted

biology will undoubtedly open new avenues for understanding and treating complex human

pathologies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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